L-Alanyl-L-proline

Catalog No.
S662686
CAS No.
13485-59-1
M.F
C8H14N2O3
M. Wt
186.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanyl-L-proline

CAS Number

13485-59-1

Product Name

L-Alanyl-L-proline

IUPAC Name

(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C8H14N2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6H,2-4,9H2,1H3,(H,12,13)/t5-,6-/m0/s1

InChI Key

WPWUFUBLGADILS-WDSKDSINSA-N

SMILES

CC(C(=O)N1CCCC1C(=O)O)N

Synonyms

1-L-Alanyl-L-proline; 101: PN: US20070066537 PAGE: 17 Claimed Protein; 150: PN: EP2161028 PAGE: 10 Claimed Protein; 443: PN: WO2005081628 SEQID: 445 Claimed Protein; 76: PN: WO2011146121 PAGE: 115 Claimed Sequence; Alanylproline; L-α-Alanyl-L-proline

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)[O-])[NH3+]

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)[O-])[NH3+]

Potential roles in human health

There is ongoing scientific research into the potential roles of Ala-Pro in human health. Some studies suggest that Ala-Pro may play a role in:

  • Infant development: Ala-Pro is found in breast milk and may be involved in promoting the growth and development of the infant gut. )
  • Breakdown of proteins: The enzyme L-alanyl-L-proline dipeptidase helps break down proteins into smaller molecules for absorption in the intestines. )

Additional information

  • Ala-Pro is available from commercial suppliers for research purposes.
  • As with any research chemical, it is important to handle Ala-Pro with appropriate safety precautions.

L-Alanyl-L-proline is a dipeptide composed of two amino acids: L-alanine and L-proline. It has the molecular formula C8H14N2O3C_8H_{14}N_2O_3 and a molecular weight of approximately 186.21 g/mol . This compound is notable for its role as a metabolite and its structural characteristics, which influence its biological functions and interactions.

Typical of peptides, including hydrolysis, where it can be broken down into its constituent amino acids under acidic or basic conditions. Additionally, it can participate in peptide bond formation with other amino acids, contributing to the synthesis of larger peptides and proteins. The dipeptide may also engage in oxidation reactions, particularly involving reactive oxygen species, which can affect its stability and activity .

L-Alanyl-L-proline exhibits several biological activities. It is involved in protein synthesis and has been studied for its potential roles in cellular signaling and metabolic processes. The presence of proline in the dipeptide contributes to unique structural properties that can influence protein conformation, particularly in relation to cis-trans isomerization, which is crucial for protein folding . Additionally, it has been noted for potential antioxidant properties, contributing to cellular protection against oxidative stress .

The synthesis of L-Alanyl-L-proline can be achieved through various methods:

  • Catalytic Hydrogenation: One method involves the stereoselective hydrogenation of N-(2-iminopropionyl)-L-proline in the presence of metal catalysts .
  • Solid-Phase Peptide Synthesis: This technique allows for the stepwise assembly of peptides on a solid support, enabling precise control over the sequence and purity of the final product.
  • Enzymatic Synthesis: Utilizing enzymes such as proteases or transaminases can facilitate the formation of dipeptides from their corresponding amino acids under mild conditions.

L-Alanyl-L-proline has several applications in various fields:

  • Nutraceuticals: It is used in dietary supplements due to its potential health benefits, including muscle recovery and metabolic support.
  • Pharmaceuticals: The compound may serve as a building block for drug development or as an active ingredient in formulations aimed at enhancing bioavailability or targeting specific biological pathways.
  • Cosmetics: Its properties may be utilized in skin care formulations for hydration and skin barrier enhancement.

Studies have shown that L-Alanyl-L-proline interacts with various biological molecules, influencing processes such as enzyme activity and receptor binding. Its role in stabilizing protein structures makes it significant in studies related to protein folding and misfolding diseases. Moreover, interaction with metal ions has been explored to understand its reactivity and potential applications in catalysis .

Several compounds are structurally or functionally similar to L-Alanyl-L-proline. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
L-ProlineContains a secondary aminePlays a crucial role in protein structure and function
L-AlanineSimple aliphatic amino acidEssential for protein synthesis; non-polar side chain
Glycyl-L-prolineDipeptide of glycine and prolineMay exhibit different biological activities due to glycine's small size
L-Valyl-L-prolineDipeptide of valine and prolineValine's branched chain affects hydrophobic interactions

L-Alanyl-L-proline stands out due to its unique combination of an aliphatic amino acid (L-alanine) with a cyclic amino acid (L-proline), providing distinct structural properties that influence its biological activity and applications.

Physical Description

Solid

XLogP3

-2.7

LogP

-3.11

Other CAS

13485-59-1

Dates

Modify: 2023-08-15

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